![molecular formula C8H17Cl2N3O B1396793 2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride CAS No. 1332530-59-2](/img/structure/B1396793.png)
2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride
Overview
Description
“2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride” is a chemical compound with the molecular weight of 212.12 . It is also known as (1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine dihydrochloride . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13N3.2ClH/c1-3-10-5-4-9-7(10)6-8-2;;/h4-5,8H,3,6H2,1-2H3;2*1H
. This indicates that the compound has a five-membered ring structure with two nitrogen atoms, one of which is a pyrrole type nitrogen .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 212.12 . The InChI code is 1S/C7H13N3.2ClH/c1-3-10-5-4-9-7(10)6-8-2;;/h4-5,8H,3,6H2,1-2H3;2*1H
.
Scientific Research Applications
Pharmaceutical Drug Synthesis
Imidazole derivatives are foundational structures in many pharmaceutical drugs. The compound can be utilized in the synthesis of drugs with diverse therapeutic potential. For instance, imidazole compounds have been reported to exhibit antibacterial , antimycobacterial , and anti-inflammatory activities . This makes them valuable in the development of new medications targeting a range of diseases.
Antitumor Agents
The imidazole ring is present in many compounds with antitumor properties. Research into derivatives of imidazole, such as our compound, could lead to the development of novel chemotherapeutic agents. These agents could potentially target specific pathways involved in cancer cell proliferation and survival .
Antidiabetic Research
Imidazole derivatives have shown promise in antidiabetic research. They can be designed to interact with biological targets that regulate blood glucose levels. The compound’s structural flexibility allows for the creation of molecules that can modulate enzymes or receptors involved in diabetes .
Antiviral Applications
The imidazole core is also significant in the synthesis of antiviral drugs. Given the ongoing need for effective treatments against various viral infections, the compound could be a key intermediate in the development of drugs that inhibit viral replication or assembly .
Antifungal and Antihelmintic Uses
Due to their bioactive nature, imidazole derivatives are used in antifungal and antihelmintic applications. They can disrupt the cell membrane or metabolic processes of fungi and parasitic worms, leading to their death. This is crucial for treating infections in agriculture and human health .
Antiulcer Medications
Compounds with an imidazole ring, such as the one analyzed, are found in antiulcer medications like omeprazole and pantoprazole . These drugs act by inhibiting the proton pump in the stomach lining, reducing acid production and promoting ulcer healing .
Anesthetic Formulations
Imidazole derivatives can be formulated into local anesthetics. Their chemical structure allows them to block nerve signals, providing temporary loss of sensation in a targeted area. This application is vital for minor surgical procedures and pain management .
Agricultural Chemicals
In agriculture, imidazole compounds are used to create pesticides and fungicides. They help protect crops from various diseases and pests, ensuring food security and agricultural sustainability. The compound’s versatility in forming stable and bioactive molecules makes it suitable for such applications .
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed . It is also classified as Eye Dam. 1 and Skin Irrit. 2, indicating it causes serious eye damage and skin irritation . The safety information suggests that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mechanism of Action
Target of Action
The compound, 2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride, belongs to the class of imidazole-containing compounds . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
The mode of action of imidazole derivatives can vary significantly depending on their specific chemical structure and the biological target they interact with . The compound’s interaction with its targets often results in changes at the molecular level, which can lead to various biological effects.
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways due to their broad range of biological activities . The specific pathways affected by this compound and their downstream effects would depend on the compound’s specific targets and mode of action.
Result of Action
The result of the compound’s action at the molecular and cellular level would depend on its specific targets and mode of action. Given the broad range of biological activities exhibited by imidazole derivatives , the compound could potentially have various effects at the molecular and cellular level.
properties
IUPAC Name |
2-[(1-ethylimidazol-2-yl)methylamino]ethanol;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.2ClH/c1-2-11-5-3-10-8(11)7-9-4-6-12;;/h3,5,9,12H,2,4,6-7H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWSOWQEZSPKOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CNCCO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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